4-(2,3-Difluorophenyl)-2-methylquinoline
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Overview
Description
4-(2,3-Difluorophenyl)-2-methylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-2-methylquinoline typically involves the reaction of 2,3-difluoroaniline with 2-methylquinoline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3-difluorophenylboronic acid reacts with 2-methylquinoline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Known for its anti-cancer properties.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Used in medicinal chemistry for its unique structural properties.
Uniqueness
4-(2,3-Difluorophenyl)-2-methylquinoline stands out due to its specific quinoline structure combined with the difluorophenyl group, which enhances its chemical stability and biological activity. This combination makes it a versatile compound for various research applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H11F2N |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-2-methylquinoline |
InChI |
InChI=1S/C16H11F2N/c1-10-9-13(11-5-2-3-8-15(11)19-10)12-6-4-7-14(17)16(12)18/h2-9H,1H3 |
InChI Key |
OAJDIIJIBJQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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